9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole

Catalog No.
S14465519
CAS No.
M.F
C17H11BrN2
M. Wt
323.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole

Product Name

9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole

IUPAC Name

9-(3-bromophenyl)pyrido[2,3-b]indole

Molecular Formula

C17H11BrN2

Molecular Weight

323.2 g/mol

InChI

InChI=1S/C17H11BrN2/c18-12-5-3-6-13(11-12)20-16-9-2-1-7-14(16)15-8-4-10-19-17(15)20/h1-11H

InChI Key

LIXQMYLCYIFGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)Br)N=CC=C3

9-(3-Bromophenyl)-9H-pyrido[2,3-b]indole is a heterocyclic compound characterized by its unique structural framework, which includes a pyrido[2,3-b]indole core substituted with a bromophenyl group. This compound features a fused bicyclic system that combines a pyridine and an indole structure, contributing to its potential biological activities and chemical reactivity. The presence of the bromine atom enhances its electrophilic properties, making it suitable for various chemical transformations.

The chemical reactivity of 9-(3-Bromophenyl)-9H-pyrido[2,3-b]indole can be attributed to the presence of both the bromine substituent and the nitrogen atoms in the pyridine and indole rings. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions, particularly under basic conditions.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, particularly when reacted with suitable electrophiles or nucleophiles.

Compounds containing the pyrido[2,3-b]indole framework have been studied for their biological activities, including:

  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Activity: Research indicates that certain pyrido[2,3-b]indoles possess antimicrobial properties, making them candidates for further development in medicinal chemistry.
  • Neuroprotective Effects: Some studies suggest neuroprotective activities, which may be beneficial in treating neurodegenerative diseases.

Several synthesis methods have been developed for 9-(3-Bromophenyl)-9H-pyrido[2,3-b]indole and its derivatives:

  • One-Pot Synthesis: A notable method involves heating a mixture of oxindole, chalcone, and ammonium acetate in the presence of potassium tert-butoxide under solvent-free conditions. This method has shown high yields and simplicity .
  • Palladium-Catalyzed Reactions: Another approach includes palladium-catalyzed cross-coupling reactions that allow for the introduction of various substituents onto the indole ring .
  • Condensation Reactions: Traditional condensation methods involving indoles and aldehydes or ketones can also yield pyrido[2,3-b]indoles through cyclization processes .

The unique properties of 9-(3-Bromophenyl)-9H-pyrido[2,3-b]indole make it useful in various fields:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting cancer and infectious diseases.
  • Material Science: The compound's electronic properties may be exploited in organic electronics or as fluorescent materials.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex heterocyclic compounds.

Interaction studies involving 9-(3-Bromophenyl)-9H-pyrido[2,3-b]indole typically focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance:

  • Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes related to cancer proliferation or microbial growth are ongoing.
  • Receptor Binding Studies: Research on how it interacts with neurotransmitter receptors could provide insights into its neuroprotective effects.

Several compounds share structural similarities with 9-(3-Bromophenyl)-9H-pyrido[2,3-b]indole. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Bromo-9-phenyl-9H-pyrido[2,3-b]indolePyrido[2,3-b]indoleSimilar core structure; different substitution pattern
1-Phenyl-9H-pyrido[2,3-b]indolePyrido[2,3-b]indoleLacks bromine; potential for different biological activity
5-Bromo-1H-indoleIndoleSimpler structure; lacks the pyridine component

The uniqueness of 9-(3-Bromophenyl)-9H-pyrido[2,3-b]indole lies in its specific substitution pattern and fused ring system, which may enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

322.01056 g/mol

Monoisotopic Mass

322.01056 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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